1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)
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Overview
Description
1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one) is a useful research compound. Its molecular formula is C16H12Br2O2 and its molecular weight is 396.07 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) involves the reaction of 4-bromoacetophenone with biphenyl in the presence of a catalyst. The reaction typically occurs under alkaline conditions with the addition of an organic solvent. The process can be optimized by adjusting the experimental conditions to improve the yield .
Industrial Production Methods:
Chemical Reactions Analysis
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)[][1].
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a key intermediate in the synthesis of antiviral drugs, particularly those used to treat hepatitis C.
Industry: The compound is used in the production of dyes, fluorescent dyes, and additives for coatings, plastics, and rubber[][1].
Comparison with Similar Compounds
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-bromoethan-1-one) is unique due to its biphenyl structure and the presence of two bromoacetyl groups. Similar compounds include:
4,4’-Bis(2-chloroacetyl)biphenyl: This compound has chlorine atoms instead of bromine atoms, making it less reactive in nucleophilic substitution reactions.
4,4’-Bis(2-iodoacetyl)biphenyl: This compound has iodine atoms, which are more reactive than bromine atoms, making it more suitable for certain types of reactions.
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone): This compound has a triazinane core structure, making it structurally different but functionally similar in terms of reactivity.
Properties
CAS No. |
60037-75-4 |
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Molecular Formula |
C16H12Br2O2 |
Molecular Weight |
396.07 g/mol |
IUPAC Name |
2-bromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H12Br2O2/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-8H,9-10H2 |
InChI Key |
OFZVKDUTSQQTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
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